![molecular formula C6H11N B13017078 (1S,6R)-2-Azabicyclo[4.1.0]heptane](/img/structure/B13017078.png)
(1S,6R)-2-Azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R)-2-Azabicyclo[410]heptane is a bicyclic organic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-2-Azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-2-Azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(1S,6R)-2-Azabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1S,6R)-2-Azabicyclo[4.1.0]heptane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitrogen atom plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-Bicyclo[4.1.0]heptane: A similar bicyclic compound without the nitrogen atom.
(1S,6R)-2-Oxabicyclo[4.1.0]heptane: A compound with an oxygen atom in place of the nitrogen atom.
Uniqueness
(1S,6R)-2-Azabicyclo[4.1.0]heptane is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties. This nitrogen atom allows for a wider range of chemical reactions and interactions compared to its oxygen or carbon analogs.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1S,6R)-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
RMLNAEPKTRCSRH-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]2NC1 |
Canonical SMILES |
C1CC2CC2NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13017009.png)
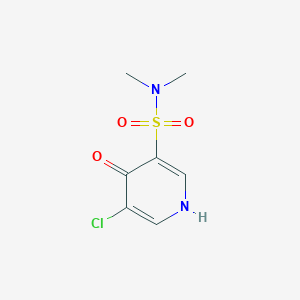
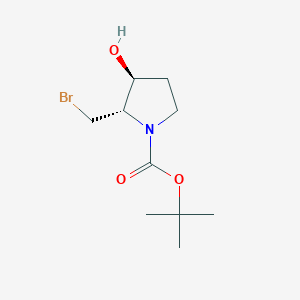
![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)


![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid](/img/structure/B13017050.png)
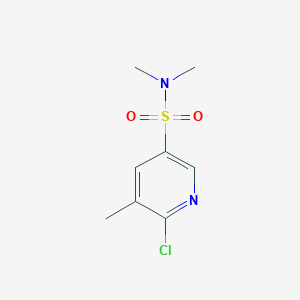
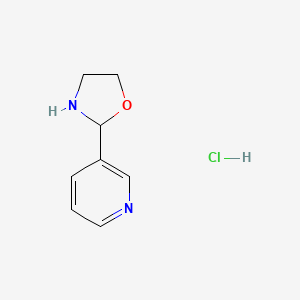
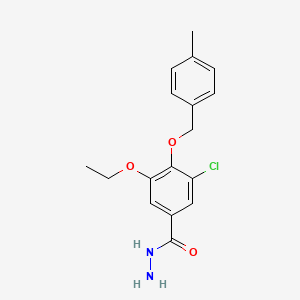

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13017072.png)
